O-Geranylconiferyl alcohol
Overview
Description
Conifegrol is a sesquiterpenoid isolated from the root of Ligularia duciformis .
Synthesis Analysis
The biocatalytic production of Conifegrol has been demonstrated directly from lignocellulosic biomass. The process involves the biocatalytic treatment of lignocellulose to release and convert ferulic acid with feruloyl esterase (XynZ), carboxylic acid reductase (CAR), and aldo-keto reductase (AKR). This whole cell catalytic cascade achieved equivalent release of ferulic acid from lignocellulose compared to alkaline hydrolysis, and also displayed efficient conversion of ferulic acid to Conifegrol .
Chemical Reactions Analysis
The chemical reaction involved in the synthesis of Conifegrol involves the release and conversion of ferulic acid from lignocellulosic biomass using a whole cell catalytic cascade .
Physical and Chemical Properties Analysis
Conifegrol is a solid substance with a molecular weight of 316.43 . More detailed physical and chemical properties are not available in the retrieved information.
Scientific Research Applications
Genetic Predictors of Weight Loss and Weight Regain
Conifegrol has been studied in the context of weight loss and weight regain, particularly in trials like the Diabetes Prevention Program. This research explored the genetic associations with weight loss in different interventions, highlighting the role of specific alleles in weight management. Although conifegrol is not directly mentioned, understanding its interaction with genetic factors could be vital for developing personalized weight loss strategies (Delahanty et al., 2012).
Selective Estrogen Receptor Modulators and Phytoestrogens
Studies on synthetic selective estrogen modulators (SERMs) like tamoxifen have revolutionized breast cancer treatment and prevention. Conifegrol, being a phytoestrogen, can be compared to SERMs in its mechanism and potential applications. The insights from the research on SERMs and phytoestrogens can guide the exploration of conifegrol's role in similar therapeutic areas (Oseni et al., 2008).
Nutraceuticals and Disease Prevention
Conifegrol's potential in disease prevention, particularly in the context of nutraceuticals, is an area of interest. Research in this field focuses on the use of dietary chemicals, including phytochemicals, as agents for preventing diseases like cancer. The insights from this research can be applied to understand how conifegrol, as a natural compound, might contribute to disease prevention strategies (Gosslau & Chen, 2004).
Estrogen and Cerebrovascular Health
Research on estrogen and its impact on cerebrovascular health, particularly on endothelial nitric oxide synthase, offers insights relevant to conifegrol, given its similarity to estrogen-like compounds. Understanding the mechanisms by which estrogen impacts cerebrovascular health can provide clues to how conifegrol might exert similar effects (McNeill et al., 2002).
Nanoparticles in Medical Applications
Although not directly related to conifegrol, research on the synthesis and characterization of nanoparticles like CoNiZn and CoNiFe can provide methodologies and frameworks for exploring conifegrol's applications in nanomedicine. Such studies could guide the development of conifegrol-based therapeutic nanoplatforms (Alikhanzadeh-Arani et al., 2021).
Safety and Hazards
Mechanism of Action
O-Geranylconiferyl alcohol, also known as Conifegrol, is a sesquiterpenoid isolated from the root of Ligularia duciformis . This compound has been found to exhibit various biological activities, including antioxidant, anti-inflammatory, and antibacterial properties . It also has some antitumor activity, as it can inhibit the growth and spread of tumor cells .
Target of Action
Given its observed biological activities, it can be inferred that it likely interacts with cellular components involved in oxidative stress, inflammation, bacterial growth, and tumor progression .
Mode of Action
Its antioxidant, anti-inflammatory, and antibacterial activities suggest that it may interact with and modulate the function of enzymes or proteins involved in these processes . Its antitumor activity suggests that it may interfere with the signaling pathways that regulate cell proliferation and survival .
Biochemical Pathways
Given its biological activities, it is likely that it impacts pathways related to oxidative stress, inflammation, bacterial growth, and tumor progression .
Pharmacokinetics
It is known that the compound can be obtained from plant material through extraction with appropriate solvents, followed by purification .
Result of Action
This compound exhibits antioxidant, anti-inflammatory, and antibacterial activities, suggesting that it can protect cells from oxidative damage, reduce inflammation, and inhibit bacterial growth . Its antitumor activity indicates that it can inhibit the growth and spread of tumor cells .
Action Environment
The action of this compound may be influenced by various environmental factors. For instance, the pH, temperature, and presence of other molecules in the environment could potentially affect the stability, efficacy, and action of the compound . .
Properties
IUPAC Name |
(E)-3-[4-[(2E)-3,7-dimethylocta-2,6-dienoxy]-3-methoxyphenyl]prop-2-en-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-16(2)7-5-8-17(3)12-14-23-19-11-10-18(9-6-13-21)15-20(19)22-4/h6-7,9-12,15,21H,5,8,13-14H2,1-4H3/b9-6+,17-12+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJQXYSRVSXKEES-YIERNNEGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOC1=C(C=C(C=C1)C=CCO)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COC1=C(C=C(C=C1)/C=C/CO)OC)/C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001347685 | |
Record name | O-Geranylconiferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129350-09-0 | |
Record name | O-Geranylconiferyl alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129350090 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-Geranylconiferyl alcohol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001347685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 129350-09-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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